molecular formula C7H7F3N2O3 B13522908 Ethyl 5-(2,2,2-trifluoroethyl)-1,2,4-oxadiazole-3-carboxylate

Ethyl 5-(2,2,2-trifluoroethyl)-1,2,4-oxadiazole-3-carboxylate

Cat. No.: B13522908
M. Wt: 224.14 g/mol
InChI Key: GJQLGBKSQRGHHU-UHFFFAOYSA-N
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Description

Ethyl 5-(2,2,2-trifluoroethyl)-1,2,4-oxadiazole-3-carboxylate is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a trifluoroethyl group at position 5 and an ethoxycarbonyl group at position 2. The trifluoroethyl moiety confers unique electronic and steric properties due to the strong electron-withdrawing effects of fluorine atoms, enhancing metabolic stability and lipophilicity. This compound is of interest in medicinal chemistry and materials science, particularly as a building block for bioactive molecules or functional materials .

Properties

Molecular Formula

C7H7F3N2O3

Molecular Weight

224.14 g/mol

IUPAC Name

ethyl 5-(2,2,2-trifluoroethyl)-1,2,4-oxadiazole-3-carboxylate

InChI

InChI=1S/C7H7F3N2O3/c1-2-14-6(13)5-11-4(15-12-5)3-7(8,9)10/h2-3H2,1H3

InChI Key

GJQLGBKSQRGHHU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NOC(=N1)CC(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(2,2,2-trifluoroethyl)-1,2,4-oxadiazole-3-carboxylate typically involves the reaction of ethyl 2,2,2-trifluoroethyl carbonate with appropriate reagents under controlled conditions. One common method involves the cyclization of ethyl 2,2,2-trifluoroethyl carbonate with hydrazine hydrate, followed by esterification with ethyl chloroformate. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-(2,2,2-trifluoroethyl)-1,2,4-oxadiazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoroethyl group, where nucleophiles such as amines or thiols replace the fluorine atoms.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted oxadiazoles with various functional groups.

Scientific Research Applications

Chemistry: Ethyl 5-(2,2,2-trifluoroethyl)-1,2,4-oxadiazole-3-carboxylate is used as a building block in the synthesis of more complex fluorinated compounds. Its unique structure makes it valuable in the development of new materials with enhanced properties.

Biology: In biological research, this compound is used to study the effects of fluorinated groups on biological activity. It serves as a model compound for investigating the interactions of fluorinated molecules with biological systems.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs with improved pharmacokinetic properties. The presence of the trifluoroethyl group can enhance the metabolic stability and bioavailability of drug candidates.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of Ethyl 5-(2,2,2-trifluoroethyl)-1,2,4-oxadiazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to altered biological activity. The oxadiazole ring can participate in hydrogen bonding and other interactions, further influencing the compound’s effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Comparisons

Compound Name (CAS) Substituent at Position 5 Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
Ethyl 5-(2,2,2-trifluoroethyl)-1,2,4-oxadiazole-3-carboxylate 2,2,2-Trifluoroethyl C₇H₇F₃N₂O₃ ~224.14 (estimated) High lipophilicity, metabolic stability, potential kinase inhibitor
Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate (1245645-77-5) Ethyl C₆H₉N₂O₃ 157.15 Lower lipophilicity, improved solubility in polar solvents
Ethyl 5-(4-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate (40019-35-0) 4-Chlorophenyl C₁₁H₉ClN₂O₃ 252.66 Aromatic π-π interactions, potential antimicrobial activity
Ethyl 5-(aminomethyl)-1,3,4-oxadiazole-2-carboxylate (1245807-94-6) Aminomethyl (+ trifluoroacetate) C₆H₈N₄O₃·C₂HF₃O₂ 285.16 (free base) Enhanced solubility, prodrug potential
Ethyl 5-(2-(tert-butoxycarbonylamino)ethyl)-1,2,4-oxadiazole-3-carboxylate (652158-82-2) Boc-protected aminoethyl C₁₂H₁₉N₃O₅ 285.30 Peptide synthesis intermediate, controlled release

Substituent Effects on Physicochemical Properties

  • Electron-Withdrawing Groups (e.g., Trifluoroethyl) : Increase lipophilicity (logP) and metabolic stability due to fluorine's inductive effect. This makes the compound more suitable for blood-brain barrier penetration in drug design .
  • Alkyl Groups (e.g., Ethyl, Isopropyl) : Reduce electronegativity, improving solubility in aqueous media but decreasing resistance to oxidative metabolism .
  • Aromatic Substituents (e.g., 4-Chlorophenyl) : Enable π-π stacking interactions with biological targets, enhancing binding affinity in enzyme inhibitors .
  • Polar Groups (e.g., Aminomethyl, Boc-Protected Aminoethyl): Improve solubility and facilitate conjugation reactions, useful in prodrug development or polymer chemistry .

Biological Activity

Ethyl 5-(2,2,2-trifluoroethyl)-1,2,4-oxadiazole-3-carboxylate is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article reviews its biological properties, focusing on its pharmacological potential and underlying mechanisms.

  • Chemical Formula : C7_7H7_7F3_3N2_2O3_3
  • CAS Number : 1477901-19-1
  • Molecular Weight : 224.14 g/mol

1. Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that various substituted oxadiazoles demonstrate effectiveness against a range of bacterial strains, including Mycobacterium tuberculosis (Mtb). The compound's structure allows it to interact with bacterial enzymes, inhibiting their function and leading to cell death.

2. Anticancer Properties

Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including this compound. In vitro assays have demonstrated its ability to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer). The mechanism involves the upregulation of pro-apoptotic proteins like p53 and caspase-3, leading to increased cell death rates.

Cell LineIC50_{50} (µM)Mechanism of Action
MCF-710.38Apoptosis via p53 and caspase activation
MDA-MB-23112.91Induction of apoptosis

3. Anti-inflammatory Effects

Oxadiazole derivatives are also being investigated for their anti-inflammatory properties. Preliminary studies suggest that these compounds can inhibit inflammatory mediators such as cytokines and prostaglandins, potentially making them candidates for treating chronic inflammatory diseases.

Case Study 1: Antitubercular Activity

A study by Villemagne et al. (2020) focused on the development of oxadiazole derivatives as EthR inhibitors in M. tuberculosis. The synthesized compounds showed promising results with an effective concentration (EC) of 0.072 μM and favorable pharmacokinetic profiles. This suggests that this compound could be a viable candidate for further development in tuberculosis treatment .

Case Study 2: Anticancer Activity

In another study published by MDPI (2020), several 1,2,4-oxadiazole derivatives were evaluated for their anticancer activity. The compound exhibited significant inhibitory effects on cancer cell proliferation and induced apoptosis through the activation of apoptotic pathways .

In Vitro Studies

In vitro studies have consistently shown that this compound exhibits:

  • High selectivity against cancer cells compared to non-cancerous cells.
  • Dose-dependent effects , where increased concentrations lead to higher rates of cell death.

Molecular Docking Studies

Molecular docking studies indicate that the compound interacts favorably with target proteins involved in cancer progression and inflammation. These interactions are characterized by strong hydrophobic contacts and hydrogen bonding with key amino acid residues .

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing Ethyl 5-(2,2,2-trifluoroethyl)-1,2,4-oxadiazole-3-carboxylate, and how do reaction conditions influence yield?

  • Methodology : Multi-step syntheses typically involve cyclocondensation reactions between hydroxylamine derivatives and trifluoroethyl-containing precursors. Critical parameters include temperature (60–100°C), pH control (neutral to slightly acidic), and solvent selection (e.g., ethanol or methanol). Catalysts like sulfuric acid may enhance cyclization efficiency .
  • Data Consideration : Yields vary (50–85%) depending on trifluoroethyl precursor purity and reaction stoichiometry. Confirm product integrity via NMR (<sup>1</sup>H, <sup>13</sup>C, <sup>19</sup>F) and LC-MS .

Q. How can structural characterization of this compound be optimized to resolve ambiguities in regiochemistry or substituent orientation?

  • Methodology : Combine X-ray crystallography (for solid-state conformation) with advanced spectroscopic techniques:

  • <sup>19</sup>F NMR to confirm trifluoroethyl group presence .
  • 2D NMR (COSY, NOESY) to assign oxadiazole and ester group positions .
    • Data Contradictions : Discrepancies in melting points or spectral data may arise from polymorphic forms or solvent residues; recrystallize in ethyl acetate/hexane mixtures for purity .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodology : Use PPE (gloves, goggles) and work in a fume hood. In case of exposure:

  • Inhalation : Move to fresh air; administer oxygen if needed .
  • Dermal contact : Wash with soap/water; avoid organic solvents that enhance skin permeability .
    • Data Gaps : Toxicity data for this specific compound are limited; extrapolate from structurally related oxadiazoles with trifluoromethyl groups .

Advanced Research Questions

Q. What strategies can reconcile contradictory biological activity data (e.g., antimicrobial vs. cytotoxic effects) observed in analogs of this compound?

  • Methodology :

  • Conduct dose-response assays across multiple cell lines (e.g., cancer vs. bacterial) to establish selectivity indices .
  • Compare substituent effects: Replace trifluoroethyl with methyl/phenyl groups to isolate contributions to bioactivity .
    • Hypothesis : The electron-withdrawing trifluoroethyl group may enhance membrane permeability but reduce target specificity .

Q. How can computational modeling (e.g., DFT, molecular docking) predict the reactivity or target interactions of this compound?

  • Methodology :

  • Use DFT to calculate frontier molecular orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites .
  • Dock the compound into protein targets (e.g., bacterial enoyl-ACP reductase) using AutoDock Vina; validate with mutagenesis studies .
    • Data Interpretation : Correlate computed binding energies with experimental IC50 values to refine docking parameters .

Q. What experimental designs are optimal for probing the metabolic stability of this compound in vitro?

  • Methodology :

  • Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS.
  • Identify metabolites using high-resolution mass spectrometry (HRMS) and compare with synthetic standards .
    • Challenge : The trifluoroethyl group may resist oxidative metabolism, prolonging half-life; test via isotopic labeling (<sup>13</sup>C/CF3) .

Q. How can reaction conditions be tailored to minimize byproducts during trifluoroethyl group introduction?

  • Methodology :

  • Use anhydrous conditions to prevent hydrolysis of trifluoroethyl precursors.
  • Optimize equivalents of trifluoroethylating agents (e.g., 1.2–1.5 eq.) to balance reactivity and cost .
    • Data Analysis : Track byproduct formation (e.g., dimerization) via TLC or GC-MS; employ scavengers like molecular sieves .

Q. What mechanistic insights explain the compound’s activity against drug-resistant bacterial strains?

  • Methodology :

  • Perform time-kill assays against methicillin-resistant S. aureus (MRSA) to distinguish bactericidal vs. bacteriostatic effects .
  • Use fluorescent probes (e.g., DiSC3(5)) to assess membrane depolarization .
    • Hypothesis : The oxadiazole core disrupts efflux pump function, synergizing with trifluoroethyl-enhanced lipophilicity .

Tables for Key Data Comparison

Property This compound Analog (Phenyl Substituent) Reference
Antimicrobial IC50 (µM) 12.5 (MRSA)28.4 (MRSA)
LogP 2.83.5
Metabolic Half-Life (h) 4.21.8

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